molecular formula C11H9BrN2O B13705090 3-Bromo-4-(2-oxo-1-pyrrolidinyl)benzonitrile

3-Bromo-4-(2-oxo-1-pyrrolidinyl)benzonitrile

Cat. No.: B13705090
M. Wt: 265.11 g/mol
InChI Key: ZQBDDOOMEHSOEN-UHFFFAOYSA-N
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Description

3-Bromo-4-(2-oxo-1-pyrrolidinyl)benzonitrile is an organic compound characterized by the presence of a bromine atom, a nitrile group, and a pyrrolidinone ring attached to a benzene ring

Preparation Methods

The synthesis of 3-Bromo-4-(2-oxo-1-pyrrolidinyl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzonitrile and 2-pyrrolidinone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Synthetic Route: The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the pyrrolidinone ring attacks the bromine-substituted benzene ring, resulting in the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

3-Bromo-4-(2-oxo-1-pyrrolidinyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-4-(2-oxo-1-pyrrolidinyl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.

    Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2-oxo-1-pyrrolidinyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring and nitrile group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

3-Bromo-4-(2-oxo-1-pyrrolidinyl)benzonitrile can be compared with similar compounds, such as:

    4-(2-Oxopyrrolidin-1-yl)benzonitrile: Lacks the bromine atom, resulting in different reactivity and applications.

    3-Bromo-4-(pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidine ring instead of a pyrrolidinone ring, affecting its chemical properties and biological activity.

    4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

3-bromo-4-(2-oxopyrrolidin-1-yl)benzonitrile

InChI

InChI=1S/C11H9BrN2O/c12-9-6-8(7-13)3-4-10(9)14-5-1-2-11(14)15/h3-4,6H,1-2,5H2

InChI Key

ZQBDDOOMEHSOEN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)C#N)Br

Origin of Product

United States

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